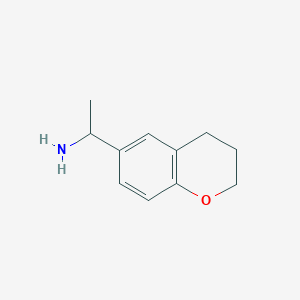

1-Chroman-6-YL-ethylamine

Description

Overview of Ethylamine (B1201723) Moieties in Biologically Active Compounds

The ethylamine moiety is a crucial functional group frequently incorporated into the structures of biologically active compounds. researchgate.net This small, flexible side chain plays a significant role in the interaction of molecules with their biological targets. The nitrogen atom in the ethylamine group can act as a proton acceptor or donor in hydrogen bonding, a key interaction for binding to the active sites of enzymes and receptors. Furthermore, under physiological conditions, the amine group is often protonated, allowing for electrostatic interactions with negatively charged residues in protein targets. The 2-phenethylamine scaffold, which contains an ethylamine group attached to a phenyl ring, is a prominent structural motif in many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, as well as in numerous synthetic drugs. mdpi.com The presence of the ethylamine moiety can significantly influence a compound's pharmacokinetic properties, including its solubility and ability to cross biological membranes. Medicinal chemists often utilize the ethylamine group as a key pharmacophore in the design of new therapeutic agents targeting a variety of receptors and enzymes. d-nb.infoontosight.ai

Research Context of 1-Chroman-6-YL-ethylamine within Chroman-Ethylamine Derivatives

The compound this compound, with the molecular formula C11H15NO, represents a specific example within the broader class of chroman-ethylamine derivatives. scbt.com This class of compounds combines the privileged chroman scaffold with the biologically significant ethylamine moiety, creating molecules with the potential for unique pharmacological profiles. Research into chroman-ethylamine derivatives is driven by the hypothesis that the combination of these two structural features can lead to compounds with enhanced affinity and selectivity for specific biological targets. The chroman portion of the molecule provides a rigid framework that can be appropriately substituted to optimize interactions with a target's binding site, while the ethylamine side chain offers a key interaction point, often mimicking the functionality of endogenous ligands. Investigations into similar chroman derivatives have explored their potential as anticancer, antiepileptic, and neuroprotective agents. nih.govgoogle.com The specific placement of the ethylamine group at the 6-position of the chroman ring in this compound is a deliberate design choice aimed at exploring the structure-activity relationships within this chemical space. The synthesis and biological evaluation of such derivatives contribute to a deeper understanding of how the interplay between the chroman core and the ethylamine side chain influences biological activity. nih.govchimicatechnoacta.ru

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydro-2H-chromen-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBMOPWNFNFERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chroman 6 Yl Ethylamine and Analogues

Strategies for Chroman Ring Formation

The construction of the chroman ring is the cornerstone of synthesizing 1-Chroman-6-YL-ethylamine and its analogues. Various synthetic strategies have been developed, ranging from classic condensation reactions to modern organocatalytic and stereoselective methods that provide precise control over the molecule's three-dimensional structure.

Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure

A powerful strategy for the formation of substituted chromanones involves a tandem reaction sequence combining an aldol condensation with an intramolecular oxa-Michael addition. nih.gov This approach efficiently builds the heterocyclic ring from acyclic precursors.

This methodology has been successfully applied to the diastereoselective preparation of cyclopentane-fused chromanones. nih.gov The development of this strategy also led to the observation of an unexpected kinetic anti-Saytzeff elimination, which required a subsequent isomerization step to yield the final desired product. nih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a robust tool for the synthesis of chroman derivatives, offering a metal-free alternative that often provides high levels of stereoselectivity. nih.govuni-giessen.de These reactions utilize small organic molecules, such as amines or thioureas, to catalyze the formation of the chroman ring. nih.govnih.gov

A prominent organocatalytic method is the domino Michael/hemiacetalization reaction. For instance, the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives, can produce highly functionalized chromanes. nih.gov This process proceeds with good to high yields (up to 97%), excellent diastereoselectivities (up to 99:1 dr), and outstanding enantioselectivities (up to 99% ee). nih.gov

Similarly, squaramide-based organocatalysts have been effectively used in the asymmetric synthesis of polysubstituted chromans through an oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. nih.gov This method also achieves excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.gov The development of diversified synthesis pathways allows for different cascade reactions by tuning the catalysts and reactants, leading to a wide range of structurally complex chromane-containing polyheterocyclic compounds. acs.org

| Catalyst Type | Reactants | Reaction Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Modularly Designed Organocatalysts (MDOs) | Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | Domino Michael/hemiacetalization | Up to 97% | Up to 99:1 | Up to 99% | nih.gov |

| Squaramide Organocatalyst | 2-Hydroxynitrostyrenes and trans-β-nitroolefins | Oxa-Michael-nitro-Michael Domino | Up to 82% | >20:1 | Up to 99% | nih.gov |

| Diphenylprolinol silyl (B83357) ether | 2-Hydroxy cinnamaldehydes and 1-aza-1,3-butadienes | Cascade Reaction | 71% | >20:1 | 97% | acs.org |

Stereoselective and Enantioselective Synthesis Pathways

Controlling the stereochemistry of the chroman core is of paramount importance, as the biological activity of these compounds often depends on their specific three-dimensional arrangement. nih.govresearchgate.net Consequently, significant research has been dedicated to developing stereoselective and enantioselective synthetic routes. These methods include the use of chiral auxiliaries, organocatalysts, and transition metal catalysts to generate chroman derivatives in an enantiomerically enriched form. researchgate.netchemrxiv.orgwikipedia.org

Asymmetric synthesis relies on strategies that introduce chirality in a controlled manner. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed for potential reuse. wikipedia.org

In the context of chroman synthesis, organocatalysis is a more direct approach to achieving asymmetry without the need for attaching and removing auxiliaries. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.govnih.gov

For example, the asymmetric synthesis of polysubstituted chromans has been achieved using a squaramide-catalyzed domino reaction, yielding products with up to 99% enantiomeric excess. nih.gov Similarly, modularly designed organocatalysts have been used in domino Michael/hemiacetalization reactions to afford chromanes with up to 99% ee. nih.gov These methods represent highly atom-economical and efficient strategies for constructing optically active chromans. nih.gov

| Catalyst/Method | Reaction Type | Key Features | Enantiomeric Excess (ee) | Reference |

| Quinine-derived squaramide | Oxa-Michael-nitro-Michael domino | High efficiency for polysubstituted chiral chromans | Up to 99% | nih.gov |

| Modularly Designed Organocatalysts (MDOs) | Domino Michael/hemiacetalization | Self-assembled from cinchona alkaloids | Up to 99% | nih.gov |

| Chiral Phosphoric Acid | [2 + 4] Cycloaddition | Synthesis of indole-containing chromans | Up to 98% | mdpi.com |

| Ni-catalyzed Reductive Cyclization | Intramolecular cyclization of alkynones | Forms chiral quaternary carbon stereocenters | >99:1 er | chemrxiv.org |

A novel approach for synthesizing chiral chromanones involves a decarboxylative Michael reaction. mdpi.comnih.gov This method utilizes α-substituted azlactones and chromone-3-carboxylic acids as starting materials. The reaction proceeds through a sequence of a Michael addition followed by a decarboxylative deprotonation, resulting in the formation of chromanones that contain an azlactone structural unit. mdpi.comnih.gov

This strategy is significant because the resulting azlactone moiety can be further transformed into a protected α,α-disubstituted α-amino acid derivative, providing access to complex and valuable molecular scaffolds. mdpi.comnih.gov The reaction can be performed under organocatalytic conditions to achieve enantioselectivity, although the development of highly enantioselective versions remains an area of active research. mdpi.com This method expands the toolkit for creating chiral chromanones, which are valuable precursors for more complex chroman-containing molecules. mdpi.comnih.govresearchgate.net

Maintaining stereochemical integrity throughout a synthetic sequence is crucial. For chroman synthesis, a key step where stereochemistry can be controlled is the reduction of intermediates like 2-chromanols. nih.govnih.gov The stereochemical outcome of this reduction can be selectively directed to form either cis- or trans-chromans by carefully choosing the reducing agent. nih.govnih.gov

The reduction of C5-substituted 2-hydroxychromans using bulky silane (B1218182) reductants selectively yields 2,4-cis-chromans. In contrast, using a smaller silane reductant, such as PhSiH₃, selectively produces the 2,4-trans-diastereomer. nih.govnih.gov This selectivity is explained by a Curtin-Hammett kinetic model, where the hydride is delivered to two different conformations of an intermediate oxocarbenium ion. nih.govnih.gov The ability to selectively access either diastereomer is highly valuable as it facilitates the creation of stereochemically diverse libraries of compounds for biological screening. nih.gov This powerful method provides precise control over the relative stereochemistry of substituents on the chroman core, which is known to be a critical determinant of biological activity. nih.gov

| Substrate | Reductant | Predominant Product | Rationale | Reference |

| C5-substituted 2-hydroxychromans | Large silane reductants (e.g., triethylsilane) | 2,4-cis-chroman | Hydride delivery to the more stable equatorial conformer of the oxocarbenium ion. | nih.govnih.gov |

| C5-substituted 2-hydroxychromans | Small silane reductant (PhSiH₃) | 2,4-trans-chroman | Hydride delivery to the more reactive axial conformer, which is favored when R⁵ is not H. | nih.govnih.gov |

Introduction of the Ethylamine (B1201723) Side Chain

The incorporation of the ethylamine side chain onto a pre-existing chroman ring is a key strategic step in the synthesis of this compound and its derivatives. Several classical and modern organic chemistry reactions can be employed for this purpose, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Nucleophilic substitution reactions represent a fundamental method for forging the carbon-nitrogen bond required for the ethylamine side chain. A common approach involves the reaction of a chroman derivative bearing a suitable leaving group with an amine source. For instance, a 2-carbon electrophile attached to the 6-position of the chroman ring, such as 6-(2-bromoethyl)chroman, can react with ammonia (B1221849) or a primary amine in a classic SN2 reaction to yield the desired product.

Another powerful variant is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this strategy, a chroman ring activated with strong electron-withdrawing groups can react with a nucleophilic amine. For example, a chroman with a leaving group like a fluoride (B91410) or chloride at the 6-position, and activated by a nitro group, can undergo substitution with an appropriate amine nucleophile. The reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with chiral amines to form Marfey-type derivatives illustrates the utility of SNAr in attaching amines to aromatic systems, a principle applicable to activated chroman rings. nih.gov

Table 1: Nucleophilic Substitution Strategies

| Strategy | Reactants | Product Type | Key Features |

|---|---|---|---|

| SN2 Reaction | 6-(2-haloethyl)chroman + Amine (e.g., NH₃) | Primary/Secondary Ethylamine | Direct formation of C-N bond. |

| SNAr Reaction | 6-Halo-chroman (activated) + Amine | Aryl-Amine linkage | Requires electron-withdrawing groups on the aromatic ring. |

| Reductive Amination | 6-Acetylchroman + Amine + Reducing Agent | α-Methyl Benzylamine Analogue | Forms a C-N bond via an imine intermediate. |

Michael addition, or conjugate addition, provides an effective method for forming carbon-nitrogen bonds by adding an amine nucleophile to an α,β-unsaturated system. organic-chemistry.orgyoutube.com This strategy can be applied to chroman precursors that contain a vinyl group or an equivalent α,β-unsaturated carbonyl system at the 6-position. The addition of an amine to such an acceptor, often catalyzed by a base or a Lewis acid, results in the formation of a β-amino compound, which corresponds to the desired ethylamine side chain. researchgate.net

The aza-Michael reaction is particularly relevant and can be facilitated by various catalysts to improve efficiency and yield. researchgate.net For instance, the reaction of a primary amine with an α,β-unsaturated chromone (B188151) derivative can proceed via an aza-Michael addition, leading to the incorporation of the amine into the chroman framework. nih.gov This process is often thermodynamically controlled and can be influenced by the nature of the amine, the Michael acceptor, and the reaction conditions. organic-chemistry.orgresearchgate.net The use of catalysts like silica-supported aluminum chloride or ceric ammonium (B1175870) nitrate (B79036) has been shown to promote these additions under mild conditions. researchgate.net

Table 2: Catalysts and Conditions for Aza-Michael Addition

| Catalyst/Condition | Substrates | Key Advantages |

|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Amines + α,β-Unsaturated Carbonyls | Good to excellent yields, mild conditions. researchgate.net |

| Silica Sulfuric Acid (SSA) | Amines/Thiols + α,β-Unsaturated Compounds | Solvent-free, efficient, recyclable catalyst. researchgate.net |

| CuO Nanostructures | Amines + Acrylonitrile | Mild conditions, reusable catalyst, no need for acid/base promoters. researchgate.net |

| N-Methylimidazole | General Aza-Michael Reactions | Acts as a promising catalyst. researchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating significant portions of each starting material. nih.govrsc.org This approach offers advantages in terms of atom economy, reduced reaction time, and the ability to generate diverse molecular libraries. rsc.orgmdpi.com

Several types of MCRs could be envisioned for the synthesis of chroman-ethylamine hybrids. For example, a modified Ugi or Passerini reaction could potentially assemble the chroman core and the ethylamine side chain in a convergent manner. mdpi.commdpi.com

A notable example in a related system is the Bucherer–Bergs reaction, a multicomponent synthesis used to prepare hydantoins. This reaction was employed in the synthesis of Sorbinil, an aldose reductase inhibitor, starting from 6-fluoro-4-chromanone, potassium cyanide, and ammonium carbonate. nih.gov While this yields a spiro-hydantoin rather than an ethylamine, it demonstrates the feasibility of using MCRs with chromanone precursors to build complex nitrogen-containing structures.

Table 3: Relevant Multi-component Reactions

| Reaction Name | Reactants | Potential Application for Chroman-Ethylamine Synthesis |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Could potentially form a complex amide derivative on the chroman ring. mdpi.commdpi.com |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Can generate α-acyloxy carboxamides. mdpi.com |

| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | Can be used to introduce an aminomethyl group onto the chroman ring. mdpi.com |

| Bucherer–Bergs Reaction | Ketone, Cyanide, Ammonium Carbonate | Synthesizes spiro-hydantoins from chromanones. nih.gov |

Derivatization Strategies for Structural Modification

Once the this compound scaffold is assembled, further structural diversity can be achieved through various derivatization strategies. These modifications can be targeted at the chroman ring system itself or at the nitrogen atom of the ethylamine side chain, allowing for fine-tuning of the molecule's properties.

The chroman ring system, comprising both an aromatic and a heterocyclic part, offers multiple sites for functionalization. Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new substituents onto the benzene (B151609) ring, provided the existing groups direct the substitution favorably.

The Mannich reaction is another powerful tool for the functionalization of phenolic compounds, including hydroxy-chroman derivatives. researchgate.net For instance, the aminomethylation of 7-hydroxy-4-phenylcoumarins (a related structural class) demonstrates that the position ortho to the hydroxyl group is reactive towards condensation with an aldehyde and an amine, introducing a new aminomethyl side chain. researchgate.net A similar strategy could be applied to a hydroxy-substituted this compound to further functionalize the aromatic portion of the molecule.

The primary amine of the ethylamine side chain is a versatile functional group that can undergo a wide array of chemical transformations. These modifications are crucial for creating analogues with altered properties.

Standard reactions include:

N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

A specific example of such a modification is the synthesis of propargylated chromane (B1220400) amines, which are evaluated as monoamine oxidase (MAO) inhibitors. researchgate.net This involves the introduction of a propargyl group (a three-carbon chain with a triple bond) onto the nitrogen atom, creating a secondary amine with a specific functional group designed for biological activity. researchgate.net

Table 4: Examples of Modifications at the Ethylamine Nitrogen

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| N-Alkylation | Propargyl Bromide | Secondary Amine (Propargylamine) researchgate.net |

| N-Arylation (SNAr) | 1,5-Difluoro-2,4-dinitrobenzene | Secondary Amine (Di-aryl/Alkyl-aryl amine) nih.gov |

| N-Acylation | Acetyl Chloride | Amide |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide |

Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives from this compound and its analogues is a notable area of study within medicinal chemistry. These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone of imine synthesis, a class of compounds characterized by a carbon-nitrogen double bond.

The general mechanism for Schiff base formation involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, which is often catalyzed by an acid, to yield the final imine product. The reaction is reversible and is typically driven to completion by removing the water that is formed, often through the use of a Dean-Stark apparatus or a dehydrating agent.

While specific literature detailing the synthesis of Schiff base derivatives directly from this compound is not extensively available in the public domain, the synthetic route can be inferred from established protocols for structurally similar amines. For instance, the synthesis of Schiff bases from various aromatic amines, including those with heterocyclic structures, has been widely reported. These reactions are generally carried out by refluxing equimolar amounts of the amine and the respective aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol. The addition of a catalytic amount of a weak acid, like glacial acetic acid, is often employed to facilitate the reaction.

A representative, albeit generalized, synthetic scheme for the formation of Schiff base derivatives from a chromane-based amine and various aromatic aldehydes is presented below. The specific yields and reaction times would be dependent on the nature of the substituents on both the chromane ring and the aromatic aldehyde.

Table 1: Illustrative Synthesis of Schiff Base Derivatives of a Chromane Amine

| Entry | Amine Reactant | Aldehyde Reactant | Product |

| 1 | This compound | Benzaldehyde | N-benzylidene-1-(chroman-6-yl)ethan-1-amine |

| 2 | This compound | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-1-(chroman-6-yl)ethan-1-amine |

| 3 | This compound | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1-(chroman-6-yl)ethan-1-amine |

| 4 | This compound | 2-Hydroxybenzaldehyde | 2-(((1-(chroman-6-yl)ethyl)imino)methyl)phenol |

Note: This table is illustrative and based on general synthetic principles of Schiff base formation. Actual yields and reaction conditions would require experimental determination.

The research into such derivatives is often driven by the desire to explore their potential biological activities, as the introduction of the imine linkage and various substituents can significantly modulate the pharmacological properties of the parent chromane structure.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-Chroman-6-YL-ethylamine. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques work in concert to provide a complete picture of the molecule's structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring of the chroman moiety. The aliphatic region would contain signals for the protons of the ethylamine (B1201723) side chain and the methylene (B1212753) protons (-CH₂-) at positions 2, 3, and 4 of the chroman ring. The amine (-NH₂) protons may appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, 11 distinct carbon signals are anticipated, corresponding to the aromatic carbons, the aliphatic carbons of the chroman ring, and the two carbons of the ethylamine side chain. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethylamine CH | Quartet | ~50-55 |

| Ethylamine CH₃ | Doublet | ~20-25 |

| Chroman C2-H₂ | Triplet | ~65-70 |

| Chroman C3-H₂ | Multiplet | ~20-25 |

| Chroman C4-H₂ | Triplet | ~25-30 |

| Aromatic C5-H | Doublet | ~125-130 |

| Aromatic C7-H | Doublet | ~115-120 |

| Aromatic C8-H | Singlet | ~115-120 |

| Aromatic C4a | N/A | ~120-125 |

| Aromatic C6 | N/A | ~145-150 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments of ¹H and ¹³C signals and establishing connectivity within the molecule. wikipedia.orgharvard.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. oxinst.comlibretexts.org Cross-peaks would be expected between the adjacent methylene groups of the chroman ring (H-2/H-3, H-3/H-4) and between the methine (CH) and methyl (CH₃) protons of the ethylamine side chain. u-szeged.hu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the C-H framework of the molecule. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₁₅NO, giving it a molecular weight of approximately 177.25 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 177. As an amine, the molecular ion peak is expected to be an odd number, consistent with the nitrogen rule. libretexts.org The fragmentation of the molecule is predictable, with the most dominant pathway being the alpha-cleavage of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This cleavage results in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized iminium cation, which would likely be the base peak in the spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Notes |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | Base Peak; result of α-cleavage (loss of •CH₃) |

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. fda.govnih.gov For this compound, HR-MS would confirm the molecular formula C₁₁H₁₅NO by measuring the m/z of the molecular ion to several decimal places, distinguishing it from other potential formulas with the same nominal mass. rsc.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netmdpi.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and chroman ether linkage. surfacesciencewestern.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch (sp²) | Aromatic Ring |

| 3000-2850 | C-H stretch (sp³) | Aliphatic (Chroman & Ethylamine) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1650-1550 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1260-1000 | C-O stretch | Aryl Ether (Chroman) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org To perform this analysis, a high-quality single crystal of this compound, or a suitable salt derivative, is required. The technique involves diffracting an X-ray beam off the crystal lattice. nih.gov

Analysis of the resulting diffraction pattern allows for the calculation of an electron density map, from which the precise position of each atom can be determined. nih.gov This provides accurate measurements of bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule like this compound (which has a stereocenter at the first carbon of the ethylamine chain), X-ray crystallography can establish the absolute stereochemistry (R or S configuration) and reveal the preferred conformation of the chroman ring and the orientation of the side chain in the crystal lattice. researchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analytical chemistry of "this compound" for both the determination of its purity and the separation of its constituent components, including potential stereoisomers and process-related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized methods for these purposes, offering high resolution and sensitivity. chromtech.comijrpns.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile or thermally sensitive organic compounds like "this compound". chromtech.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. chromedia.org

Purity Determination:

For assessing the purity of "this compound", Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. chromedia.org Impurities, which may arise from the synthesis or degradation, will exhibit different retention times compared to the main compound, allowing for their separation and quantification. Detection is commonly achieved using an ultraviolet (UV) detector, as the chroman moiety in the molecule absorbs UV light.

Enantioselective Separation:

"this compound" possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. csfarmacie.cz Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), is the most effective technique for this purpose. yakhak.orgmdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for resolving the enantiomers of chiral amines. yakhak.orgmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is crucial for optimizing the resolution between the enantiomers. researchgate.net

Below is a representative table outlining typical HPLC conditions for the chiral separation of a compound like "this compound".

| Parameter | Condition |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography System |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane:2-Propanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. chromtech.comccsknowledge.com For the analysis of amines like "this compound", which have polar functional groups, derivatization is often employed to increase volatility and improve peak shape. nih.govnih.gov

Purity and Impurity Profiling:

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this technique provides a high degree of certainty in the identification of unknown impurities by furnishing information about their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov The separation in GC occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. ccsknowledge.com Compounds are separated based on their boiling points and differential interactions with the stationary phase.

A typical GC-MS analysis would involve derivatizing the amine with a reagent such as ethyl chloroformate, followed by injection into the GC system. ut.ac.ir The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities.

The following table details plausible parameters for a GC-MS method for the analysis of derivatized "this compound".

| Parameter | Condition |

|---|---|

| Instrumentation | Gas Chromatography-Mass Spectrometry System |

| Column | DB-5 (5% Phenyl-methylpolysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Injector Temperature | 270 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com DFT calculations are employed to determine the optimized geometry of 1-Chroman-6-YL-ethylamine, representing its most stable three-dimensional arrangement, and to analyze its electronic properties. Methods like the B3LYP hybrid functional combined with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) are commonly used to perform these calculations, providing a robust theoretical framework for understanding the molecule's intrinsic characteristics. nih.govresearchgate.net

Conformational analysis is crucial for understanding the flexibility of this compound, which arises from the internal rotation around its single bonds, particularly the bond connecting the ethylamine (B1201723) side chain to the chroman ring. iu.edu.sa DFT calculations can map the potential energy surface of the molecule as a function of these rotations, identifying various stable conformers (energy minima) and the transition states that separate them. mdpi.com This analysis reveals the preferred spatial arrangements of the molecule, which directly influences its ability to interact with biological targets. iu.edu.samdpi.com

Vibrational assignment, based on DFT-calculated harmonic frequencies, allows for the theoretical prediction and interpretation of the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, N-H bending, or vibrations of the chroman ring system. researchgate.net Comparing these theoretical spectra with experimental data serves to validate the accuracy of the computed geometry and provides a detailed fingerprint of the molecule's structural integrity. nih.govresearchgate.net

Table 1: Illustrative Vibrational Frequencies for Key Functional Groups This table presents typical frequency ranges for the functional groups found in this compound, as would be determined by DFT calculations.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amine (-NH₂) | Scissoring (Bending) | 1580 - 1650 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| C-N | Stretching | 1000 - 1250 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. edu.krd The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. edu.krdmaterialsciencejournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. youtube.com DFT calculations provide precise values for the energies of these orbitals, allowing for the quantification of the energy gap. This information is valuable for predicting how this compound might participate in chemical reactions and electronic transitions. uq.edu.au

Table 2: Representative Frontier Molecular Orbital Data This table provides an example of HOMO-LUMO energy values that could be obtained for a molecule like this compound via DFT calculations.

| Parameter | Illustrative Energy Value (eV) |

| HOMO Energy | -6.75 |

| LUMO Energy | -2.32 |

| HOMO-LUMO Energy Gap (ΔE) | 4.43 |

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density distribution, which is a quantum observable. wikipedia.orgwiley-vch.de Developed by Richard Bader, QTAIM partitions the molecular electron density to define atoms and the chemical bonds between them based on topological features. amercrystalassn.org Key to this analysis are bond critical points (BCPs), which are locations where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. wiley-vch.de

For this compound, a QTAIM analysis would characterize the nature of its covalent bonds (e.g., C-C, C-N, C-O) and could reveal weaker non-covalent intramolecular interactions, such as hydrogen bonds. The properties of the electron density at the BCPs, including its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.govnih.gov In these simulations, this compound is treated as a flexible ligand, and its conformational space is explored within the binding site of a target protein to find the most energetically favorable binding pose. chemmethod.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function value (e.g., in kcal/mol) or as a predicted dissociation constant (Kd) or inhibition constant (Ki). chemmethod.commdpi.com This value estimates the strength of the non-covalent interaction between the ligand and the protein. A lower binding energy value indicates a more stable protein-ligand complex and stronger binding. chemmethod.com Predicting the binding affinity of this compound to various targets helps to prioritize it as a potential inhibitor and guides the selection of targets for further experimental validation.

Beyond predicting affinity, molecular docking provides detailed three-dimensional models of the ligand-protein complex, revealing the specific interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic contacts, ionic interactions, and π-π stacking.

Pteridine Reductase 1 (PTR1): As a target in protozoan parasites like Leishmania, understanding how a ligand binds to PTR1 is crucial for developing new anti-parasitic agents. Docking would reveal which amino acid residues in the PTR1 active site (e.g., tyrosines, serines, or acidic residues) interact with the amine and chroman portions of the molecule.

Enoyl-ACP Reductase (InhA): This enzyme is a key target for antitubercular drugs. Docking simulations could show how this compound might fit into the substrate-binding pocket of InhA, potentially forming hydrogen bonds with key residues or engaging in hydrophobic interactions within the active site tunnel.

Beta-secretase 1 (BACE1): A primary target in Alzheimer's disease research, the BACE1 active site contains a catalytic dyad of aspartic acid residues (Asp32 and Asp228). elsevierpure.com Docking would investigate whether the amine group of this compound can form a critical hydrogen bond with these catalytic residues, a common feature of BACE1 inhibitors. The chroman ring could simultaneously fit into hydrophobic pockets within the active site, further stabilizing the complex. elsevierpure.com

Table 3: Example Molecular Docking Results for this compound with Target BACE1 This table is a hypothetical representation of docking results, illustrating the types of data generated.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| BACE1 | -8.5 | Asp32, Asp228 | Hydrogen Bond |

| BACE1 | Tyr71, Phe108 | Hydrophobic (π-π) | |

| BACE1 | Gln73 | Hydrogen Bond | |

| BACE1 | Trp115 | Hydrophobic |

Molecular Dynamics Simulations for Complex Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comtulane.edu This technique can provide valuable insights into the stability of a ligand, such as this compound, when it forms a complex with a biological target, typically a protein. By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, researchers can assess the durability of their interactions and the conformational changes that may occur.

The primary goal of MD simulations in this context is to evaluate the stability of the complex, which is often quantified by metrics like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation within the protein's binding site.

Illustrative MD Simulation Parameters for a Hypothetical this compound-Protein Complex:

| Parameter | Value/Setting |

| System Setup | |

| Ligand | This compound |

| Protein Target | Hypothetical Kinase XYZ |

| Force Field | AMBER ff14SB for protein, GAFF for ligand |

| Solvent Model | TIP3P water model |

| System Size | ~50,000 atoms |

| Simulation Protocol | |

| Equilibration Time | 10 ns |

| Production Run Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | |

| RMSD | Calculated for ligand and protein backbone |

| Hydrogen Bond Analysis | Monitored between ligand and protein |

| Binding Free Energy | Calculated using MM/PBSA or MM/GBSA |

In a typical MD simulation study, the analysis would extend beyond RMSD to include the examination of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's active site residues. The persistence of these interactions throughout the simulation provides further evidence of a stable binding mode.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.comchemrxiv.org This provides a guide to the molecule's reactive behavior by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net MEP maps are color-coded, with red typically representing regions of negative electrostatic potential (high electron density) and blue representing regions of positive electrostatic potential (low electron density). researchgate.net Green and yellow indicate intermediate potential values.

For this compound, an MEP map would be crucial for understanding its potential non-covalent interactions with a biological target. The ethylamine side chain, with its nitrogen atom, would be expected to be a region of negative potential, making it a likely hydrogen bond acceptor. Conversely, the hydrogen atoms of the amine group would be regions of positive potential, capable of acting as hydrogen bond donors.

Hypothetical MEP Analysis of Chroman Derivatives:

A computational study on pharmaceutically active chromone (B188151) derivatives provides insights into how MEP analysis can be applied. d-nb.inforesearchgate.net The MEP maps of these compounds were calculated to gather information about their chemical reactivity and intermolecular interactions. d-nb.inforesearchgate.net

| Compound/Region | Electrostatic Potential (Illustrative) | Implication for Reactivity |

| Chroman Ring Oxygen | Negative (Red) | Potential hydrogen bond acceptor |

| Amine Group Nitrogen (of Ethylamine) | Strongly Negative (Deep Red) | Strong hydrogen bond acceptor |

| Amine Group Hydrogens (of Ethylamine) | Strongly Positive (Deep Blue) | Strong hydrogen bond donor |

| Aromatic Ring Face | Weakly Negative (Yellow/Green) | Potential for π-π stacking |

By analyzing the MEP map of this compound, researchers can predict its preferred binding orientation within a protein's active site, anticipating where hydrogen bonds and other electrostatic interactions are likely to form. This information is invaluable for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as steric, electronic, and hydrophobic properties. These descriptors would then be correlated with experimentally determined biological activity data using statistical methods like multiple linear regression or partial least squares.

A 3D-QSAR study on synthetic chromone derivatives as antioxidants illustrates this approach. nih.govnih.gov In this study, molecular field analysis was used to build a predictive model for the antioxidant activity of these compounds. nih.govnih.gov The model was statistically significant and had good predictive ability, demonstrating the utility of QSAR in understanding the structural requirements for activity. nih.govnih.gov

Key Descriptors in a Hypothetical QSAR Study of Chroman Derivatives:

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects electrostatic interactions with the target |

| Steric | Molecular Volume | Influences the fit within the binding pocket |

| Hydrophobic | LogP (Partition Coefficient) | Determines partitioning between aqueous and lipid environments |

| Topological | Wiener Index | Relates to molecular branching and compactness |

A successful QSAR model for a series of chroman derivatives could guide the design of new analogs of this compound with improved biological activity by suggesting modifications that would enhance the key properties identified by the model.

Preclinical Biological Activities and Mechanistic Investigations of Chroman Derivatives

The chroman scaffold, a key structural motif in a variety of flavonoids, has been the subject of significant preclinical research to explore its therapeutic potential across several disease areas. Investigations have focused on its anti-parasitic, anti-tubercular, and anti-cancer properties, with studies delving into the specific molecular targets and mechanisms of action.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes for Enantiopure 1-Chroman-6-YL-ethylamine

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For this compound, the development of efficient and scalable asymmetric syntheses is a key research focus. Current strategies often involve the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture, but these methods can suffer from limitations in terms of efficiency and atom economy.

Future research in this area is directed towards the development of novel catalytic asymmetric methods. Organocatalysis, for instance, presents a powerful tool for the enantioselective synthesis of chiral amines and their derivatives. acs.orgmdpi.com Chiral phosphoric acids, secondary amines, and N-heterocyclic carbenes have emerged as effective catalysts for a variety of asymmetric transformations that could be adapted for the synthesis of enantiopure this compound. mdpi.com Additionally, transition-metal catalyzed asymmetric hydrogenation and transfer hydrogenation reactions are promising avenues. The development of novel chiral ligands for metals like rhodium, iridium, and ruthenium could enable highly enantioselective access to the target molecule. rsc.org

Furthermore, chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer another attractive approach. Enzymes such as transaminases could be engineered to selectively produce the desired enantiomer of this compound with high optical purity.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Organocatalytic Asymmetric Synthesis | Metal-free, mild reaction conditions, high enantioselectivity. acs.orgmdpi.com | Catalyst loading, scalability. |

| Transition-Metal Catalyzed Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity. | Cost of precious metal catalysts, ligand synthesis. |

| Chemoenzymatic Synthesis | High enantioselectivity and regioselectivity, environmentally friendly. | Enzyme stability and availability, substrate scope. |

| Chiral Resolution | Access to both enantiomers. | 50% theoretical maximum yield, requires a suitable resolving agent. |

Advanced Structural Elucidation of Chiral Forms

A thorough understanding of the three-dimensional structure of the individual enantiomers of this compound is crucial for elucidating their interactions with biological targets. While standard spectroscopic techniques like NMR and mass spectrometry are essential for confirming the chemical structure, more advanced methods are required to determine the absolute configuration and conformational preferences of the chiral forms.

X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. nih.govnih.gov Obtaining suitable crystals of the individual enantiomers or their diastereomeric salts would provide unambiguous proof of their stereochemistry. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective analogs.

In addition to X-ray crystallography, advanced NMR spectroscopic techniques can provide detailed insights into the solution-state conformation of the enantiomers. scispace.commdpi.comnih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities of protons, which can help to define the preferred conformation of the ethylamine (B1201723) side chain relative to the chroman ring system. nih.gov Chiral solvating agents or chiral derivatizing agents can be employed in NMR studies to differentiate the signals of the two enantiomers and to aid in the assignment of their absolute configuration. researchgate.netbates.edu

| Technique | Information Gained | Requirements |

| X-ray Crystallography | Absolute configuration, solid-state conformation, intermolecular interactions. nih.govnih.gov | High-quality single crystals. nih.gov |

| Advanced NMR Spectroscopy (e.g., NOE) | Solution-state conformation, relative stereochemistry. scispace.commdpi.com | Soluble sample, often requires specialized NMR experiments. |

| Chiral NMR (with CSAs/CDAs) | Enantiomeric purity, assignment of absolute configuration. researchgate.netbates.edu | Suitable chiral auxiliary, potential for differential interactions. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | Requires theoretical calculations for spectral interpretation. |

Integrated Computational and Experimental Approaches for Lead Optimization

The optimization of a lead compound like this compound into a viable drug candidate is a complex, iterative process that benefits greatly from the synergy between computational and experimental methods. ijpsjournal.comnih.govnih.gov In silico tools can be used to predict the physicochemical properties, pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential toxicities of virtual analogs, thereby prioritizing the synthesis of the most promising compounds. mdpi.comnih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. If the three-dimensional structure of a biological target is known, SBDD methods like molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound and its analogs. nih.gov This information can guide the design of modifications to the scaffold that are predicted to enhance binding interactions. semanticscholar.org In the absence of a target structure, LBDD approaches such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed to build predictive models based on the known activities of a series of related compounds. mdpi.com

These computational predictions must be validated through experimental testing. nih.gov Synthesized compounds are evaluated in relevant in vitro and in vivo assays to determine their biological activity and pharmacological properties. The experimental data then feeds back into the computational models, refining their predictive power and guiding the next round of design and synthesis. ijpsjournal.com This integrated cycle of design, synthesis, and testing accelerates the lead optimization process and increases the likelihood of identifying a successful drug candidate. nih.govnih.gov

| Computational Approach | Application in Lead Optimization | Experimental Validation |

| Molecular Docking | Predicts binding poses and affinities of analogs to a target protein. nih.gov | In vitro binding assays (e.g., radioligand binding, surface plasmon resonance). semanticscholar.org |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-protein complex, providing insights into binding stability. | X-ray crystallography of the complex, NMR spectroscopy. |

| QSAR Modeling | Develops mathematical models to predict the biological activity of new analogs based on their chemical structure. mdpi.com | In vitro and in vivo activity assays. |

| ADME/Tox Prediction | Predicts pharmacokinetic properties and potential toxicities of virtual compounds. mdpi.com | In vitro ADME assays (e.g., Caco-2 permeability, metabolic stability), in vivo pharmacokinetic studies. |

Exploration of New Biological Targets for Chroman-Ethylamine Scaffolds

The chroman scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active natural products and synthetic compounds. nih.govmdpi.comnih.gov Derivatives of the chroman ring system have been reported to exhibit a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govsemanticscholar.orgresearchgate.netorientjchem.org This suggests that the this compound scaffold may interact with a variety of biological targets beyond its initially identified activity.

Future research should focus on systematically screening this compound and a library of its derivatives against a broad panel of biological targets to uncover new therapeutic opportunities. technologynetworks.com This could involve high-throughput screening against enzyme panels, receptor binding assays, and cell-based phenotypic screens. Identifying new targets for this scaffold could open up entirely new avenues for drug development in areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.govcore.ac.uk

For example, given the structural similarities of the chroman moiety to components of vitamin E, exploring targets related to oxidative stress and cellular protection is a logical starting point. core.ac.uk Furthermore, the ethylamine side chain is a common feature in many neurotransmitter-like molecules, suggesting potential interactions with receptors and transporters in the central nervous system. core.ac.uk

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, histone deacetylases (HDACs), protein-protein interactions. | Many chroman-based compounds exhibit anticancer activity. nih.govorientjchem.org |

| Neurodegenerative Diseases | Monoamine oxidases (MAOs), cholinesterases, beta-secretase (BACE1). nih.govcore.ac.uk | The chroman scaffold is present in neuroprotective agents. nih.govcore.ac.uk |

| Infectious Diseases | Bacterial and fungal enzymes, viral proteins. | Chroman derivatives have shown antimicrobial and antiviral properties. semanticscholar.orgresearchgate.net |

| Inflammatory Diseases | Cyclooxygenases (COX), lipoxygenases (LOX), cytokines. | The anti-inflammatory potential of chroman-based structures is well-documented. semanticscholar.org |

Design of Multi-Targeting Agents based on the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. mdpi.com Consequently, there is a growing interest in the development of multi-target drugs that can simultaneously modulate several key biological targets. nih.gov The this compound scaffold, with its potential to interact with diverse targets, represents an excellent starting point for the design of such multi-targeting agents. researchgate.net

The design strategy for multi-target ligands often involves the strategic combination of pharmacophoric features from known inhibitors of different targets into a single molecule. nih.gov For instance, by modifying the substituents on the chroman ring or the ethylamine side chain of this compound, it may be possible to introduce functionalities that confer affinity for a second or even a third target.

Computational methods can play a crucial role in the rational design of multi-target ligands. researchgate.net By analyzing the binding sites of different target proteins, it is possible to identify common structural features that can be exploited in the design of a single ligand that can bind to all of them. This approach, often referred to as "scaffold hopping" or "fragment-based design," can lead to the discovery of novel multi-target agents with improved efficacy and potentially reduced side effects compared to combination therapies. researchgate.net

| Design Strategy | Approach | Example Application |

| Pharmacophore Merging | Combining key structural features of two or more known ligands into a single molecule. nih.gov | Designing a compound that inhibits both a kinase and a protein-protein interaction involved in a cancer signaling pathway. |

| Fragment Linking | Connecting molecular fragments that bind to different sub-pockets of a target or to different targets. | Developing a dual inhibitor of two enzymes in a metabolic pathway. |

| Scaffold Hopping | Replacing the core scaffold of a known ligand with a new one while retaining key binding interactions. researchgate.net | Using the this compound scaffold as a template to design ligands for a new target family. |

Q & A

Q. How can researchers design a reproducible synthesis protocol for 1-Chroman-6-YL-ethylamine?

A reproducible protocol requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and validation through independent replication. Key steps include:

- Parameter standardization : Define stoichiometric ratios and reaction kinetics using controlled experiments .

- Purity validation : Employ techniques like HPLC or GC-MS to verify product purity and identify byproducts .

- Safety protocols : Adhere to guidelines for handling amines, including PPE and ventilation, as outlined in safety data sheets .

Q. What are the key steps in characterizing the molecular structure of this compound using crystallography?

Structural elucidation via X-ray crystallography involves:

- Data collection : Use high-resolution diffraction data from single crystals.

- Refinement : Apply software like SHELXL for phase determination and model optimization, ensuring accuracy in bond lengths and angles .

- Validation : Cross-check results with spectroscopic data (NMR, IR) to confirm consistency .

Q. What strategies ensure a comprehensive literature review for studying this compound?

Prioritize primary sources (peer-reviewed journals) and curated databases (SciFinder, Reaxys) to avoid unreliable platforms like commercial websites. Use keywords such as "chromane derivatives," "ethylamine synthesis," and "structural analysis" to filter relevant studies . Secondary sources like review articles can contextualize existing gaps and controversies .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data across studies on this compound?

Contradictions often arise from instrumental calibration or sample purity. Mitigation strategies include:

- Comparative analysis : Replicate experiments under identical conditions to isolate variables (e.g., solvent polarity, temperature) .

- Statistical validation : Apply tests like ANOVA to assess data reproducibility and identify outliers .

- Meta-analysis : Aggregate datasets from multiple studies to identify trends or systemic errors .

Q. What methodologies optimize the yield and purity of this compound in multi-step syntheses?

Advanced optimization techniques include:

- Design of Experiments (DOE) : Systematically vary parameters (e.g., reaction time, catalyst loading) to identify optimal conditions .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

- Purification workflows : Compare column chromatography vs. recrystallization efficiency (see Table 1).

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Column Chromatography | 98.5 | 65 |

| Recrystallization | 95.2 | 78 |

Q. How can researchers design experiments to validate conflicting hypotheses about the biological activity of this compound?

- Controlled assays : Use cell-based models with standardized protocols to minimize variability .

- Dose-response studies : Establish EC50/IC50 values under physiologically relevant conditions .

- Blind testing : Eliminate bias by anonymizing sample labels during data collection .

Q. What approaches are recommended for analyzing the thermodynamic stability of this compound derivatives?

- Computational modeling : Perform DFT calculations to predict bond dissociation energies and isomer stability .

- Calorimetry : Measure ΔH and ΔS via DSC to validate theoretical predictions .

- Comparative studies : Benchmark results against structurally analogous compounds to identify stabilizing motifs .

Methodological Best Practices

Q. How to effectively present analytical data (e.g., NMR, MS) for this compound in research publications?

Follow journal-specific guidelines (e.g., Reviews in Analytical Chemistry) :

Q. What criteria determine the selection of solvents and reagents for synthesizing this compound?

Key factors include:

- Reactivity : Avoid protic solvents if intermediates are moisture-sensitive .

- Environmental impact : Prioritize green solvents (e.g., ethanol, water) over halogenated alternatives .

- Cost-effectiveness : Balance purity requirements with budget constraints (e.g., HPLC-grade vs. technical-grade solvents) .

Q. How can researchers ensure ethical compliance and transparency in reporting results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.